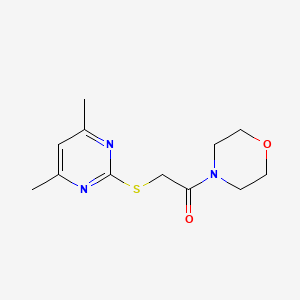

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMPE or 4,6-dimethyl-2-(methylthio)pyrimidin-5-yl morpholinoethyl ketone. The chemical structure of DMPE consists of a pyrimidine ring attached to a morpholine ring through an ethanone linker, with a methylthio group attached to the pyrimidine ring.

科学的研究の応用

Synthesis and Chemical Properties

Synthetic Routes and Derivatives : Research has explored synthetic methodologies and the creation of derivatives from pyrimidine compounds. For instance, compounds like 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids have been synthesized, investigating methods for their creation and interaction with amines, including morpholine. These syntheses are crucial for developing compounds with potential practical applications, including as intermediates in further chemical reactions or as building blocks in pharmaceuticals (Monka et al., 2020).

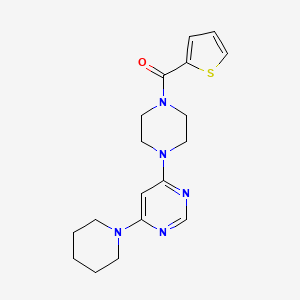

Charge Transfer Materials : Quantum chemical investigations have been conducted on derivatives of 4,6-di(thiophen-2-yl)pyrimidine, aiming to enhance intra-molecular charge transfer, reduce energy gaps, and improve electronic and photophysical properties. These studies are pivotal for designing efficient charge transfer materials for electronic applications (Irfan, 2014).

Biological Activity

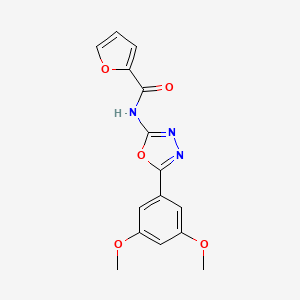

Antimicrobial Activity : Synthesized pyrimidine-triazole derivatives, including morpholin-3-one molecules, have been evaluated for antimicrobial activity against selected bacterial and fungal strains. This research contributes to discovering new antimicrobial agents with potential therapeutic applications (Majithiya & Bheshdadia, 2022).

Antiviral and Anticonvulsant Properties : Tetrahydro-2(1H)-pyrimidinone derivatives, including those with morpholine, have shown antiviral activity against various viruses, highlighting their potential as antiviral agents. Furthermore, studies on the anticonvulsant activity of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives suggest their utility in treating convulsive disorders, providing a basis for further pharmacological exploration (Galabov et al., 1984); (Severina et al., 2020).

Imaging and Diagnostic Applications

PET Imaging in Parkinson's Disease : The synthesis of specific radiolabeled compounds for positron emission tomography (PET) imaging, aimed at targeting enzymes like LRRK2 in Parkinson's disease, illustrates the compound's relevance in neurodegenerative disease research and diagnostics. Such compounds provide insights into disease mechanisms and potential therapeutic targets (Wang et al., 2017).

作用機序

Target of Action

The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

This compound interacts with SIRT2 as an inhibitor . It binds to the active site of SIRT2, preventing it from exerting its normal function .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the overall action of the compound.

Result of Action

The result of the action of this compound is the inhibition of SIRT2 activity. In cellular assays, it showed a potent ability to inhibit human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

特性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-9-7-10(2)14-12(13-9)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIHRSFFFIGSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B2971400.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)

![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)

![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)